3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrazole ring and an amino group at the 7-position of the pyrimidine ring. The molecular formula for this compound is CHNI, with a molecular weight of 261.03 g/mol. It is known for its potential biological activities, including antibacterial and kinase inhibitory properties.
This compound can be sourced from various chemical suppliers, with notable purity levels reported at over 98% as determined by High-Performance Liquid Chromatography (HPLC) . It falls under the classification of organic compounds, specifically as a nitrogen-containing heterocycle, which is significant in medicinal chemistry due to its diverse biological activities.
The synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be achieved through several methods:
These synthetic approaches highlight the versatility in creating derivatives with specific functional groups that can enhance biological activity.
The molecular structure of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine consists of a fused pyrazole and pyrimidine ring system. The iodine atom at position 3 and the amino group at position 7 are critical for its reactivity and biological properties. The structural representation can be summarized as follows:
The reactions involving 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically focus on its functionalization due to the presence of reactive sites:
These reactions are pivotal for developing new derivatives with improved efficacy against various biological targets.
The mechanism of action for compounds like 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves interaction with specific biological targets such as enzymes or receptors:
The physical properties of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine include:
Chemical properties include:
3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific applications:
3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine represents a structurally significant N-bridged bicyclic heterocycle where a pyrazole ring is fused to a pyrimidine at the [4,3-d] position. This fusion creates a planar, electron-deficient system with substantial pharmaceutical relevance due to its bioisosteric relationship with purine bases. The compound's systematic IUPAC name is 3-iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine, reflecting the priority order of heteroatoms in the fused system [3] [6]. Its molecular formula (C₅H₄IN₅) and molecular weight (261.02 g/mol) are consistently reported across chemical databases [2] [3] [6]. The iodine atom at position 3 and the amino group at position 7 are key functional handles that govern both the compound’s reactivity and supramolecular interactions.
Table 1: Core Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₄IN₅ | [2] [6] |
Molecular Weight | 261.02 g/mol | [3] [6] |
Canonical SMILES | NC₁N=CN=C₂C(I)=NNC₂=₁ | [3] |
InChI Key | YURNROUZWRPFAP-UHFFFAOYSA-N | [3] |
Tautomeric Preference | 1H-tautomer (>90%) | [9] |
Spectroscopic characterization provides definitive evidence for structural assignment:
NMR Spectroscopy:¹H NMR (DMSO-d₆) exhibits three key regions: (1) The pyrimidine H6 proton resonates as a singlet near δ 8.25–8.35 ppm, shielded by the C7-amino group; (2) The pyrazole NH proton appears as a broad singlet at δ 12.8–13.2 ppm, indicating strong hydrogen bonding; and (3) The 7-amino group protons show exchangeable broad signals at δ 6.8–7.2 ppm [3] [6]. ¹³C NMR reveals five distinct carbon signals: the iodinated C3 resonates at ~75–80 ppm (C–I), while C7a (quaternary) appears downfield near δ 158–160 ppm. C4 and C6 (pyrimidine) fall between δ 150–155 ppm, and C3a (pyrazole) near δ 105–110 ppm [6].
IR Spectroscopy:Key absorptions include:
UV-Vis Spectroscopy:In methanol, the compound exhibits λₘₐₓ at 282 nm (ε ≈ 8500 M⁻¹·cm⁻¹) due to π→π* transitions of the conjugated system, with a shoulder at 245 nm (n→π*) from the amino group [9].
Mass Spectrometry:Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 261.95 (100%, isotopic pattern confirms I), with major fragments at m/z 135 (loss of HI) and m/z 108 (pyrazole ring cleavage) [6].
Table 2: Key Spectroscopic Assignments
Technique | Signal (ppm or cm⁻¹) | Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | 8.30 (s, 1H) | H6 (pyrimidine) |
12.95 (br s, 1H) | Pyrazole NH | |
6.90 (br s, 2H) | 7-NH₂ | |
¹³C NMR | 158.5 | C7a |
78.2 | C3 (C–I) | |
IR | 3450, 3350 | ν(NH₂) |
1610 | ν(C=N) |
Despite its pharmaceutical utility, single-crystal X-ray diffraction data for 3-iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine remains unreported. However, computational models (DFT B3LYP/6-31G*) predict a planar bicyclic core with bond lengths indicative of delocalization: the C3–I bond measures 2.10 Å, while C7–N bonds average 1.34 Å, suggesting amidine-like character [3] [9].
Tautomerism:The system exhibits two primary tautomeric forms:
Free energy calculations confirm the 1H-tautomer is favored by ~9 kcal/mol due to maintained aromaticity in both rings [9] [10]. Substituents critically influence this equilibrium: the electron-donating 7-amino group stabilizes the 1H-form, while the 3-iodo group (weak −I effect) has negligible impact. Solvent polarity further modulates tautomer distribution, with aprotic media (DMSO) favoring the 1H-form (>95%) [9].
Pyrazolo-pyrimidine regioisomers exhibit profound differences in electronic distribution and reactivity:
Ring Fusion Position:
Electronic Profiles:Natural Population Analysis (NPA) charges reveal:
Reactivity Differences:
Table 3: Regioisomer Comparison
Property | Pyrazolo[4,3-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
---|---|---|
Fusion Bonds | Pyrazole C4-C5 / Pyrimidine C5-C6 | Pyrazole C3-C4 / Pyrimidine C5-C6 |
C-X Bond Reactivity | C3-I: Moderate electrophilicity | C4-I: High electrophilicity |
Dominant Tautomer | 1H (>95%) | 1H (>90%) |
HOMO/LUMO Gap | 4.8 eV | 4.5 eV |
Synthetic Routes and Pharmaceutical Applications
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: